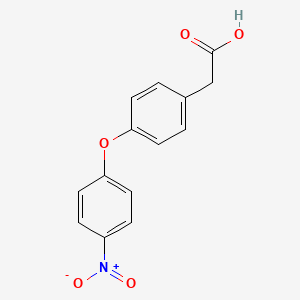
2-(4-(4-Nitrophenoxy)phenyl)acetic acid
カタログ番号 B8814734
分子量: 273.24 g/mol
InChIキー: YVCJAQWGFOCPOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04125729
Procedure details


A mixture of 38 g of p-hydroxyphenylacetic acid, 39.4 g of 4-nitrochlorobenzene and 69 g of anhydrous potassium carbonate in 275 ml of N,N-dimethylacetamide is heated to 155°-160° C over 2 hours, and maintained at that temperature, under Argon atmosphere for 4 hours with vigorous stirring. On cooling, an orange solid separated. A 1000 g solution of 5% NaHCO3 is added, resulting in a red brown solution. The solution is extracted with 4 × 100 ml of ether. The aqueous layer is acidified by the dropwise addition of 150 ml of concentrated HCl. A light yellow solid precipitates and is filtered and washed with 1500 ml of H2O to give the product, mp 132°-136° C. A sample is recrystallized from 19:1 methanol-water, to give the product, mp 135°-137° C.




Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[N+:12]([C:15]1[CH:20]=[CH:19][C:18](Cl)=[CH:17][CH:16]=1)([O-:14])=[O:13].C(=O)([O-])[O-].[K+].[K+]>CN(C)C(=O)C>[N+:12]([C:15]1[CH:20]=[CH:19][C:18]([O:1][C:2]2[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)=[CH:17][CH:16]=1)([O-:14])=[O:13] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
39.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
69 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
275 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated to 155°-160° C over 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature, under Argon atmosphere for 4 hours with vigorous stirring
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an orange solid separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 1000 g solution of 5% NaHCO3 is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in a red brown solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution is extracted with 4 × 100 ml of ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer is acidified by the dropwise addition of 150 ml of concentrated HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A light yellow solid precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1500 ml of H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the product, mp 132°-136° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A sample is recrystallized from 19:1 methanol-water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the product, mp 135°-137° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC2=CC=C(C=C2)CC(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
